N-methyl-N-{3-nitro-8-[(E)-phenyldiazenyl]dibenzo[b,f]oxepin-1-yl}acetamide
Overview
Description
N-methyl-N-{3-nitro-8-[(E)-phenyldiazenyl]dibenzo[b,f]oxepin-1-yl}acetamide is a complex organic compound that belongs to the class of dibenzo[b,f]oxepine derivatives These compounds are known for their diverse pharmacological activities and are of significant interest in pharmaceutical research
Preparation Methods
The synthesis of N-methyl-N-{3-nitro-8-[(E)-phenyldiazenyl]dibenzo[b,f]oxepin-1-yl}acetamide can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach includes the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused dibenzo[b,f]oxepines . Industrial production methods may involve microwave-induced reactions to achieve high yields in a short reaction time .
Chemical Reactions Analysis
N-methyl-N-{3-nitro-8-[(E)-phenyldiazenyl]dibenzo[b,f]oxepin-1-yl}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenation or nitration under specific conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-methyl-N-{3-nitro-8-[(E)-phenyldiazenyl]dibenzo[b,f]oxepin-1-yl}acetamide has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex organic molecules. In biology, it may be studied for its potential pharmacological activities, including its effects on various biological pathways. In medicine, it could be explored for its potential therapeutic applications, such as its role as an antidepressant or analgesic. In industry, it may be used in the development of new materials or as a reagent in chemical processes .
Mechanism of Action
The mechanism of action of N-methyl-N-{3-nitro-8-[(E)-phenyldiazenyl]dibenzo[b,f]oxepin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The nitro group and phenyldiazenyl group play crucial roles in its activity, potentially interacting with enzymes or receptors in biological systems. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
N-methyl-N-{3-nitro-8-[(E)-phenyldiazenyl]dibenzo[b,f]oxepin-1-yl}acetamide can be compared with other dibenzo[b,f]oxepine derivatives, such as dibenzoxazepine and dibenzothiazepine. These compounds share similar core structures but differ in their substituent groups, leading to variations in their chemical properties and pharmacological activities. The unique combination of the nitro group, phenyldiazenyl group, and acetamide group in this compound distinguishes it from other similar compounds .
Properties
IUPAC Name |
N-methyl-N-(9-nitro-3-phenyldiazenylbenzo[b][1]benzoxepin-7-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4/c1-15(28)26(2)21-13-19(27(29)30)14-23-20(21)10-8-16-12-18(9-11-22(16)31-23)25-24-17-6-4-3-5-7-17/h3-14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEBIMDNTIJHGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=C2C=CC3=C(C=CC(=C3)N=NC4=CC=CC=C4)OC2=CC(=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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